Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate
Description
Properties
Molecular Formula |
C12H13F3O4 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI Key |
XNYJVYHJEQLWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Routes
The primary synthetic approach to Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves esterification of the corresponding 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid with ethanol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to promote ester formation.
$$
\text{3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{water}
$$
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Solvent | Ethanol (also reactant) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | Several hours (4-12 h) |
| Workup | Neutralization and extraction |
This method allows for moderate to high yields of the ester product with purity typically around 95%.
Industrial Production Techniques
In industrial settings, continuous flow processes may be employed to enhance efficiency and reproducibility. Automated reactors with in-line purification reduce manual handling and contamination risks. Continuous esterification reactors maintain controlled temperature and catalyst concentration, improving yield and scalability.
Reaction Analysis and Optimization
Types of Reactions Involved
- Esterification: Formation of the ethyl ester from the carboxylic acid and ethanol.
- Nucleophilic substitution: The trifluoromethoxy group on the phenyl ring can undergo substitution under specific conditions, enabling derivative synthesis.
- Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced further to an alcohol, allowing structural diversification.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Esterification | Ethanol, sulfuric acid, reflux | This compound |
| Oxidation | Potassium permanganate, chromium trioxide | 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate |
| Reduction | Lithium aluminum hydride, sodium borohydride | 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol |
| Substitution | Amines, thiols, halides (nucleophiles) | Substituted derivatives on the trifluoromethoxy phenyl ring |
Research Data and Comparative Analysis
Purity and Yield Data
| Method | Purity (%) | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed esterification | ~95 | 70-90 | Standard lab-scale synthesis |
| Enzymatic synthesis | >95 | Variable | Dependent on enzyme and solvent |
Comparative Structural Influence
| Compound Name | Molecular Formula | Key Structural Difference | Impact on Reactivity and Bioactivity |
|---|---|---|---|
| This compound | C12H13F3O4 | Trifluoromethoxy substituent on phenyl ring | Increased lipophilicity, enhanced biological activity |
| Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate | C12H13F3O2 | Trifluoromethyl group instead of trifluoromethoxy | Different electronic effects, altered reactivity |
| Ethyl 3-hydroxy-3-phenylpropanoate | C12H14O3 | No fluorinated substituent | Lower lipophilicity and bioactivity |
The trifluoromethoxy substituent notably enhances the compound's chemical stability and interaction with biological targets compared to trifluoromethyl or unsubstituted phenyl analogues.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate
Reduction: Formation of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations: Hydroxyl vs. Oxo Groups
- Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS 252955-06-9) Key Difference: The ketone (oxo) group replaces the hydroxyl group. The ketone may enhance electrophilicity, making it reactive toward nucleophiles like hydrides (e.g., NaBH₄ for reduction to the alcohol) . Molecular Weight: 276.21 g/mol (C₁₂H₁₁F₃O₄) .
- Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate (CAS 6925-97-9) Key Difference: A nitro (-NO₂) group replaces the trifluoromethoxy (-OCF₃) group. Impact: The nitro group is more electron-withdrawing than -OCF₃, increasing the acidity of the hydroxyl group. This compound’s molecular weight is 239.22 g/mol (C₁₁H₁₃NO₅), with applications in synthetic intermediates .
Positional Isomerism: Para vs. Ortho/Meta Substituents
- Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS 334778-38-0) Key Difference: The trifluoromethoxy group is ortho-substituted. Impact: Steric hindrance near the ester group may reduce reactivity in nucleophilic acyl substitution. Ortho substitution disrupts resonance stabilization compared to the para isomer .
- Ethyl 3-oxo-3-(3-(trifluoromethoxy)phenyl)propanoate (Ref: 10-F775195) Key Difference: Meta-substituted -OCF₃. Impact: The meta position minimizes resonance effects, altering electronic distribution on the aromatic ring. This could affect binding in biological systems or catalytic processes .
Halogenated Derivatives
- Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate Key Difference: Bromine at the α-position of the ester. Impact: Bromine enhances electrophilicity, making this compound a versatile intermediate for further functionalization (e.g., Suzuki coupling). Purity: 95%, priced at $1,249.13/5g .
- Ethyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)-3-hydroxypropanoate (CAS 2918862-47-0) Key Difference: Bromine at the para position relative to -OCF₃. Impact: Bromine provides a site for cross-coupling reactions.
Functional Group Modifications
- Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate Key Difference: Amino (-NH₂) replaces hydroxyl, and -OCF₂H substitutes -OCF₃. Impact: The amino group increases nucleophilicity, while difluoromethoxy has reduced electron-withdrawing effects compared to trifluoromethoxy. This alters metabolic stability and bioavailability .
- Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride Key Difference: Iodo substituent and protonated amino group. Impact: The heavy iodine atom may be useful in radiopharmaceuticals. The hydrochloride salt improves aqueous solubility .
Biological Activity
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound notable for its potential biological activities, particularly due to the presence of the trifluoromethoxy group. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydroxy group, an ester functional group, and a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.
- Receptor Binding : The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinity and selectivity towards biological receptors, making it a candidate for drug development.
The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating penetration through cell membranes. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .
Synthesis
This compound can be synthesized through various methods that ensure high yields and purity. Common synthetic routes involve:
- Esterification Reactions : Using appropriate carboxylic acids and alcohols under acidic or basic conditions.
- Nucleophilic Substitution : Employing trifluoromethoxy-substituted phenols in reactions with activated esters or acyl chlorides.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and biological interactions of this compound:
- Pharmacokinetics : Research suggests that modifications to this compound could lead to improved metabolic stability and bioavailability in therapeutic applications.
- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, where the compound may inhibit cancer cell proliferation through specific molecular pathways .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-hydroxy-3-(4-trifluoromethylphenyl)propanoate | C12H13F3O2 | Contains a trifluoromethyl group instead of trifluoromethoxy |
| Methyl 3-hydroxy-3-(3-trifluoromethylphenyl)propanoate | C12H13F3O2 | Similar structure but with a methyl ester |
| Ethyl 3-hydroxy-3-phenylpropanoate | C12H14O3 | Lacks fluorinated substituents, affecting reactivity |
The unique position and type of fluorinated substituent (trifluoromethoxy versus trifluoromethyl) significantly influence the chemical reactivity and biological activity of these compounds .
Q & A
Q. What are the key synthetic routes for Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate, and how do reaction conditions influence yield?
Q. How is the compound’s structure confirmed, and what analytical techniques are essential?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify the trifluoromethoxy group (δ ~120 ppm for F coupling) and hydroxypropanoate backbone .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.1) .
- HPLC : Monitors purity (>98%) and resolves enantiomers if chiral centers are present .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms?
The 3-hydroxy group introduces a chiral center, necessitating asymmetric synthesis or resolution:
- Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts for enantioselective reductions (up to 95% ee) .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., L-proline) .
Key Challenge : Competing racemization during esterification requires low-temperature conditions (<5°C) .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Q. How can researchers reconcile contradictory data on the compound’s metabolic stability?
Discrepancies arise from:
- In vitro vs. in vivo Models : Hepatic microsomal assays may underestimate esterase-mediated hydrolysis observed in vivo .
- Species Variability : Rat liver S9 fractions hydrolyze the ester 2–3× faster than human counterparts . Mitigation : Use deuterated analogs (e.g., CD3-ethyl) to track metabolic pathways via LC-MS/MS .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to serotonin transporters (SERT), showing key interactions with Asp98 and Tyr176 .
- MD Simulations (GROMACS) : Reveals stable hydrogen bonding between the hydroxy group and catalytic triad residues in hydrolases .
- QSAR Models : Correlate logP values (<3.5) with optimal CNS permeability .
Methodological Considerations
Q. How are reaction intermediates characterized to optimize multi-step synthesis?
- In situ IR Spectroscopy : Tracks carbonyl reduction (disappearance of 1720 cm⁻¹ peak) .
- TLC with Fluorescent Indicators : Monitors aldol condensation progress (Rf = 0.4 in hexane:EtOAc 7:3) .
Q. What protocols ensure reproducibility in enantiomeric excess (ee) measurements?
- Chiral HPLC : Use Chiralpak AD-H column, isocratic elution (hexane:IPA 90:10), UV detection at 254 nm .
- Circular Dichroism (CD) : Validates ee values >90% with characteristic Cotton effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
